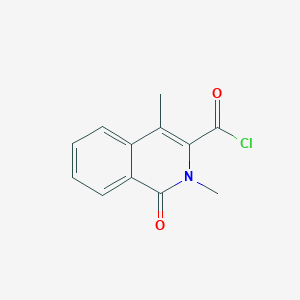
2,4-Dimethyl-1-oxo-1,2-dihydroisoquinoline-3-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethyl-1-oxo-1,2-dihydroisoquinoline-3-carbonyl chloride is a chemical compound with the molecular formula C12H10ClNO2 and a molecular weight of 235.67 g/mol . It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-1-oxo-1,2-dihydroisoquinoline-3-carbonyl chloride typically involves the N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, allowing for the generation of N-substituted 3,4-dihydroisoquinolinone derivatives with substituents at the 3-position .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of readily available starting materials and standard organic synthesis techniques, ensuring scalability and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dimethyl-1-oxo-1,2-dihydroisoquinoline-3-carbonyl chloride undergoes various chemical reactions, including:
Oxidation: Conversion of iminium salts to the desired product.
Substitution: Reactions involving the replacement of functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents for the oxidation step and alkylating agents for the N-alkylation step . The reaction conditions are generally mild, ensuring high yields and minimal side reactions.
Major Products Formed
The major products formed from these reactions are N-substituted 3,4-dihydroisoquinolinone derivatives, which have various applications in medicinal chemistry .
Aplicaciones Científicas De Investigación
2,4-Dimethyl-1-oxo-1,2-dihydroisoquinoline-3-carbonyl chloride has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2,4-Dimethyl-1-oxo-1,2-dihydroisoquinoline-3-carbonyl chloride involves its interaction with molecular targets and pathways in biological systems. The compound’s effects are mediated through its ability to form stable intermediates and react with specific enzymes and receptors . The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dihydroisoquinolinone: A related compound with similar structural features and biological activities.
N-alkylated 3,4-dihydroisoquinolinones: Compounds with substituents at the 3-position, exhibiting improved biostability and pharmacological properties.
Uniqueness
2,4-Dimethyl-1-oxo-1,2-dihydroisoquinoline-3-carbonyl chloride is unique due to its specific substitution pattern, which enhances its stability and reactivity in various chemical and biological contexts . This uniqueness makes it a valuable compound for research and development in multiple scientific fields.
Propiedades
Número CAS |
89929-03-3 |
|---|---|
Fórmula molecular |
C12H10ClNO2 |
Peso molecular |
235.66 g/mol |
Nombre IUPAC |
2,4-dimethyl-1-oxoisoquinoline-3-carbonyl chloride |
InChI |
InChI=1S/C12H10ClNO2/c1-7-8-5-3-4-6-9(8)12(16)14(2)10(7)11(13)15/h3-6H,1-2H3 |
Clave InChI |
ZTAHESMSDLEBIA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N(C(=O)C2=CC=CC=C12)C)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-bromo-1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid](/img/structure/B11871070.png)

![2-Phenylcyclopenta[b]chromene](/img/structure/B11871101.png)
![Boronic acid, [4-[2-[(methylsulfonyl)amino]ethyl]phenyl]-](/img/structure/B11871105.png)
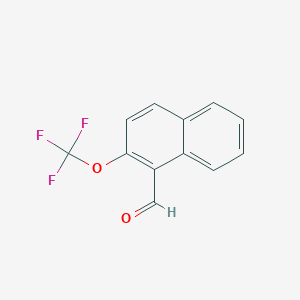
![3-Bromo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11871109.png)
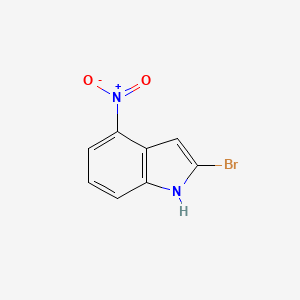

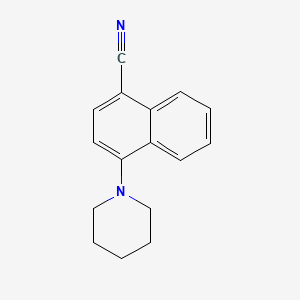
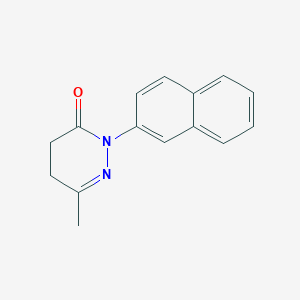

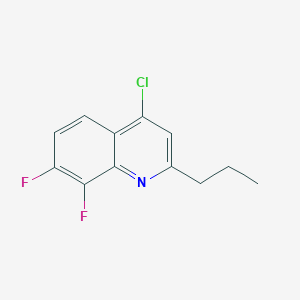
![3-(1-Cyclopropyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)propanoic acid](/img/structure/B11871143.png)

